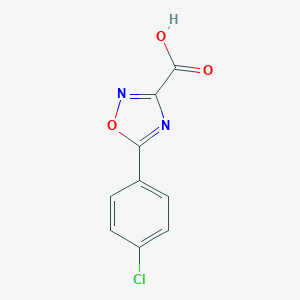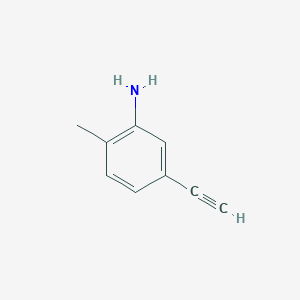![molecular formula C8H12N2O3 B071942 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 168818-35-7](/img/structure/B71942.png)
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, also known as MOD, is a unique compound that has gained significant attention in the field of medicinal chemistry. MOD belongs to the class of spirocyclic oxazolidinediones and has shown promising results in various scientific research applications.
Mecanismo De Acción
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is believed to act on the GABAergic system, which is responsible for inhibiting neurotransmission in the brain. It has been found to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures. 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has also been found to modulate the activity of glutamate receptors, which are involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can improve cognitive function and memory in animal models. It has also been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. Furthermore, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has shown promising results in various scientific research applications. Furthermore, its synthesis method is relatively simple and can be easily reproduced. However, one of the limitations of using 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is that it has not been extensively studied in humans, and its long-term effects are not yet known.
Direcciones Futuras
There are several future directions for the research on 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione. One of the areas of interest is its potential in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione and its safety profile in humans. Furthermore, the development of more potent and selective analogs of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Conclusion:
In conclusion, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a unique compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders. Further research is needed to determine its long-term effects and safety profile in humans.
Métodos De Síntesis
The synthesis of 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride in ethanol to yield N-hydroxyethyl 2-oxo-4-phenylbutyramide. The reaction of N-hydroxyethyl 2-oxo-4-phenylbutyramide with methylamine in ethanol leads to the formation of 8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.
Aplicaciones Científicas De Investigación
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has shown potential in various scientific research applications. It has been found to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. Studies have also shown that 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can improve cognitive function and memory in animal models. Furthermore, 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
168818-35-7 |
|---|---|
Nombre del producto |
8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-10-4-2-8(3-5-10)6(11)9-7(12)13-8/h2-5H2,1H3,(H,9,11,12) |
Clave InChI |
IODIRNHGMQEBBK-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)C(=O)NC(=O)O2 |
SMILES canónico |
CN1CCC2(CC1)C(=O)NC(=O)O2 |
Sinónimos |
1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)


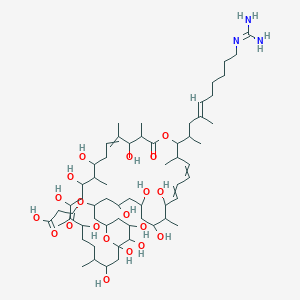
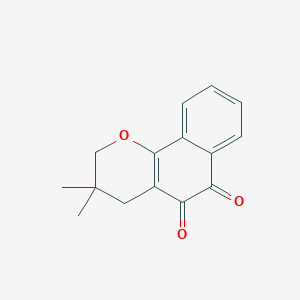
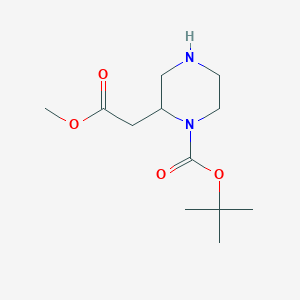
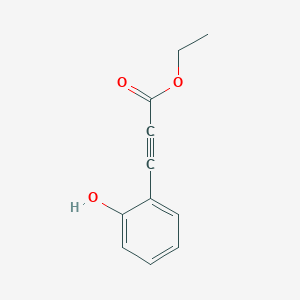
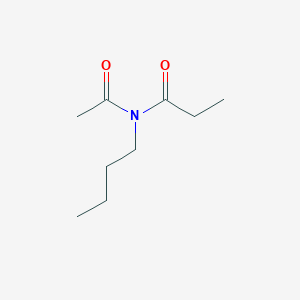
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
